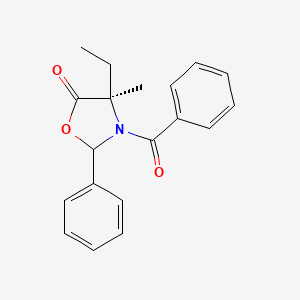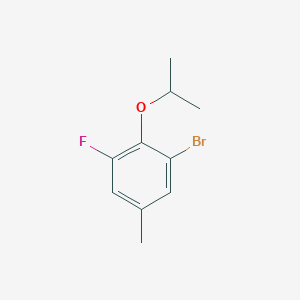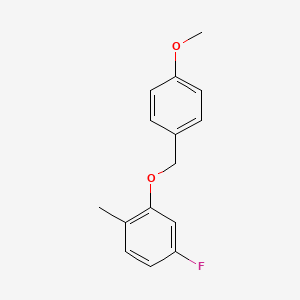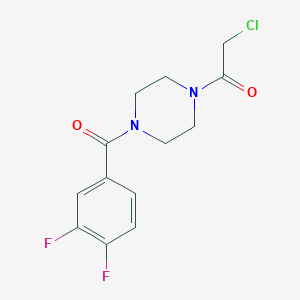
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 3,4-difluorobenzoyl group and a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethanone: Similar structure but with different fluorine substitution on the benzoyl group.
2-Chloro-1-(4-(3,4-dihydroxyphenyl)piperazin-1-yl)ethanone: Contains hydroxyl groups instead of fluorine atoms.
Uniqueness
The unique combination of the chloroacetyl group and the 3,4-difluorobenzoyl group in 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone imparts specific chemical and biological properties that can be advantageous in various applications. For example, the presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Propriétés
Formule moléculaire |
C13H13ClF2N2O2 |
|---|---|
Poids moléculaire |
302.70 g/mol |
Nom IUPAC |
2-chloro-1-[4-(3,4-difluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H13ClF2N2O2/c14-8-12(19)17-3-5-18(6-4-17)13(20)9-1-2-10(15)11(16)7-9/h1-2,7H,3-6,8H2 |
Clé InChI |
RBPFRLLVAZHKDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



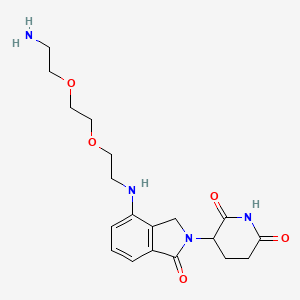
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
